2-(4-chloro-3-methylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)propanamide
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group, a methylphenyl group, and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent to form the corresponding chlorinated phenoxy intermediate.
Amidation Reaction: The chlorinated phenoxy intermediate is then reacted with 4-methylbenzylamine and pyridine-2-carboxylic acid under suitable conditions to form the desired amide compound. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenoxy)-N-(phenylmethyl)-N-(pyridin-2-yl)propanamide: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to the presence of both the chlorinated phenoxy group and the methyl-substituted phenyl group, which may confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C23H23ClN2O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H23ClN2O2/c1-16-7-9-19(10-8-16)15-26(22-6-4-5-13-25-22)23(27)18(3)28-20-11-12-21(24)17(2)14-20/h4-14,18H,15H2,1-3H3 |
InChI Key |
WTYQPVYDEYKQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C(C)OC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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